molecular formula C58H73N7O17 B13851209 Anidulafungin-d11

Anidulafungin-d11

Cat. No.: B13851209
M. Wt: 1151.3 g/mol
InChI Key: JHVAMHSQVVQIOT-UKHPOHFGSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Sciences

The use of deuterium in pharmaceutical research offers several key advantages. Deuterium labeling allows scientists to trace the metabolic fate of a drug within a biological system with high precision. symeres.commusechem.com This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comhwb.gov.in

One of the most significant applications of deuterium labeling is in mass spectrometry-based bioanalysis. musechem.com Deuterated compounds like Anidulafungin-d11 serve as ideal internal standards for quantitative analysis. musechem.com Because they behave almost identically to the non-labeled drug during sample preparation and analysis but have a distinct mass-to-charge ratio, they allow for highly accurate and precise quantification of the drug in complex biological matrices like plasma or tissue. musechem.comnih.gov

Furthermore, the substitution of hydrogen with deuterium can lead to the "kinetic isotope effect," where the C-D bond is stronger and breaks more slowly than a C-H bond. musechem.comresearchgate.net This can sometimes be exploited to create "heavy drugs" with improved metabolic stability, potentially leading to a longer half-life and reduced clearance rates. symeres.comresearchgate.net

Overview of Anidulafungin (B1665494) as a Semisynthetic Echinocandin Antifungal Agent

Anidulafungin is a member of the echinocandin class of antifungal drugs. drugbank.comwikipedia.org It is a semisynthetic lipopeptide derived from a fermentation product of the fungus Aspergillus nidulans. oup.comreliasmedia.com The echinocandins have a unique mechanism of action, inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. wikipedia.orgnih.govglobalrph.com This enzyme, glucan synthase, is not present in mammalian cells, making it a specific target for antifungal therapy and contributing to the favorable safety profile of this drug class. wikipedia.orgnih.gov

Anidulafungin exhibits potent activity against a broad range of Candida species and has also shown activity against Aspergillus species. drugbank.comoup.com Unlike some other antifungals, Anidulafungin does not undergo significant hepatic metabolism and is not an inhibitor or inducer of cytochrome P450 enzymes. drugbank.comchemicalbook.com Instead, it undergoes slow chemical degradation at physiological pH and temperature. drugbank.comchemicalbook.com

Rationale for Research Utilizing this compound as a Labeled Tracer

The primary rationale for using this compound in research is its application as an internal standard in pharmacokinetic studies. clearsynth.com To accurately measure the concentration of Anidulafungin in biological samples, a technique called liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed. nih.gov In this method, a known quantity of this compound is added to the sample. musechem.com During analysis, the mass spectrometer can differentiate between the unlabeled Anidulafungin and the heavier, deuterated this compound. musechem.com By comparing the signal of the unlabeled drug to the known concentration of the internal standard, researchers can precisely quantify the amount of Anidulafungin present. musechem.com

This accurate quantification is essential for a variety of research purposes, including:

Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion of Anidulafungin in different patient populations. clearsynth.comnih.gov

Bioequivalence studies: Comparing the pharmacokinetic profiles of different formulations of Anidulafungin.

Drug-drug interaction studies: Assessing how co-administered drugs affect the concentration of Anidulafungin in the body.

In addition to its role as an internal standard, this compound can also be used in metabolic studies to identify and quantify metabolites of Anidulafungin. symeres.comacs.org By tracking the deuterated label, researchers can distinguish drug-related compounds from endogenous molecules in a biological sample.

Detailed Research Findings

Research utilizing labeled echinocandins, including fluorescently labeled versions, has provided significant insights into their mechanism of action and resistance. For instance, studies with fluorescently labeled caspofungin, another echinocandin, have shown that the drug accumulates in the vacuoles of fungal cells. nih.govupc.eduacs.org This uptake is an active process facilitated by endocytosis. nih.gov Interestingly, resistance to echinocandins has been correlated with an increased uptake of the fluorescently labeled drug into the vacuoles, which is also associated with higher levels of chitin (B13524) in the cell wall. nih.govupc.eduacs.org Such research highlights the potential of labeled compounds to serve as diagnostic tools and to further elucidate the complex interactions between antifungal agents and fungal pathogens. oup.com

Compound Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )
AnidulafunginC₅₈H₇₃N₇O₁₇1140.24
This compoundC₅₈H₆₂D₁₁N₇O₁₇1151.33
CaspofunginC₅₂H₈₈N₁₀O₁₅1093.31
MicafunginC₅₆H₇₁N₉O₂₃S1292.26
RezafunginC₆₁H₇₁FN₈O₁₇1251.27
DeuteriumD or ²H2.014
Chitin(C₈H₁₃O₅N)nVaries
β-(1,3)-D-glucan(C₆H₁₀O₅)nVaries

Properties

Molecular Formula

C58H73N7O17

Molecular Weight

1151.3 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-3-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-[4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentoxy)phenyl]phenyl]benzamide

InChI

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30-,31+,39+,41+,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1/i1D3,5D2,6D2,7D2,24D2

InChI Key

JHVAMHSQVVQIOT-UKHPOHFGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Anidulafungin D11

Precursor Compounds for Deuterium (B1214612) Incorporation

The synthesis of Anidulafungin (B1665494) is a semisynthetic process that begins with Echinocandin B, a natural product obtained from the fermentation of the fungus Aspergillus nidulans. nih.govwikipedia.org The Echinocandin B molecule is enzymatically deacylated to remove its native lipid side chain, yielding the core cyclic hexapeptide nucleus. nih.gov This nucleus is then chemically re-acylated with a custom-synthesized side chain to produce the final Anidulafungin molecule. google.com

The side chain responsible for Anidulafungin's specific properties is 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid. veeprho.com The "-d11" designation in Anidulafungin-d11 indicates that all eleven hydrogen atoms on the pentyloxy group (C₅H₁₁O–) have been replaced with deuterium atoms.

Therefore, the key precursor for introducing the deuterium label is a fully deuterated version of the five-carbon alcohol used to form the pentyloxy ether linkage. The logical precursor compound for this process is Pentan-1-ol-d11 (or a similarly deuterated pentyl halide). This isotopically labeled precursor is used in the synthesis of the terphenyl side chain prior to its coupling with the Echinocandin B core.

Precursor TypeChemical NameRole in Synthesis
Core StructureEchinocandin B NucleusThe foundational cyclic peptide scaffold of the final molecule.
Deuterated PrecursorPentan-1-ol-d11Source of the deuterated pentyloxy group for the side chain.
Side Chain Intermediate4''-(pentyloxy-d11)-[1,1':4',1''-terphenyl]-4-carboxylic acidThe complete, deuterated side chain ready for coupling.

Strategies for Deuterium Atom Introduction into the Anidulafungin Scaffold

The introduction of deuterium into the Anidulafungin structure is achieved through a synthetic build-up approach rather than by modifying the final, complex molecule. This ensures that the isotopes are placed only at the desired positions.

The primary strategy for producing this compound is a highly regioselective synthetic method that utilizes a pre-labeled building block. This approach ensures that the deuterium atoms are exclusively located on the pentyloxy tail of the molecule.

The process involves:

Synthesis of the Deuterated Side Chain : The synthesis begins with the creation of the 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid side chain. In this multi-step process, deuterated pentan-1-ol-d11 is used in place of standard pentanol (B124592) to form the ether linkage on the terphenyl structure. This step definitively and selectively places the eleven deuterium atoms at the desired pentyloxy position.

Activation of the Deuterated Side Chain : The carboxylic acid group of the deuterated side chain is then activated (e.g., by converting it to an active ester) to facilitate an efficient chemical reaction. google.com

Coupling Reaction : The activated, deuterated terphenyl side chain is chemically coupled to the primary amine of the deacylated Echinocandin B nucleus. This acylation step forms the final this compound molecule.

This bottom-up strategy is the most effective method for achieving precise, regioselective deuteration, as the isotopic labels are incorporated into a simpler precursor molecule under well-controlled conditions before being attached to the complex peptide core.

Post-synthetic labeling, which involves exchanging hydrogen atoms for deuterium on a fully formed Anidulafungin molecule, is a theoretically possible but practically unfavorable approach. Such hydrogen-deuterium exchange reactions often require catalysts and conditions (e.g., high temperature, strong acids/bases) that could degrade the large and sensitive Anidulafungin molecule. nih.gov Furthermore, achieving regioselectivity would be extremely challenging, as there are many other C-H bonds on the peptide core and terphenyl rings that could undergo non-specific exchange, leading to a mixture of isotopologues. For these reasons, post-synthetic labeling is not considered a viable method for the precise synthesis of this compound.

Spectroscopic and Chromatographic Validation of Deuterium Enrichment

Once synthesized, the this compound compound must be rigorously analyzed to confirm its identity, isotopic purity, and the specific location of the deuterium labels. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for confirming the successful incorporation of the deuterium atoms and quantifying the isotopic purity of the final product. nih.govthermofisher.com

Mass Verification : HRMS is used to determine the exact mass of the molecule. The substitution of 11 hydrogen atoms (atomic mass ≈ 1.008 Da) with 11 deuterium atoms (atomic mass ≈ 2.014 Da) results in a predictable mass increase of approximately 11 Da. The analysis confirms the presence of the deuterated molecule by comparing its measured molecular weight to the theoretical value. For instance, in one study utilizing this compound as an internal standard, the parent ion monitored was m/z 1149.6, which corresponds to the deuterated compound, compared to the unlabeled compound's mass of approximately 1140.2 g/mol . nih.govnih.gov

Isotopic Purity Assessment : The mass spectrum provides a distribution of isotopologue peaks (e.g., d11, d10, d9). By analyzing the relative intensities of these peaks, the isotopic purity can be calculated, confirming that the d11 version is the overwhelmingly predominant species. nih.gov

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) can be used to fragment the molecule. By analyzing the mass of the resulting fragments, it is possible to confirm that the deuterium labels are located on the pentyloxy side chain, as fragments containing this chain will exhibit the +11 Da mass shift. nih.gov

While mass spectrometry confirms that the deuterium atoms have been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify where they are located on the molecular scaffold.

¹H NMR Spectroscopy : In a standard ¹H NMR spectrum of unlabeled Anidulafungin, the eleven protons of the pentyloxy group would produce distinct signals in the aliphatic region of the spectrum. These would typically include a triplet for the terminal methyl (–CH₃) group, a triplet for the methylene (B1212753) group attached to the oxygen (–O–CH₂–), and a series of multiplets for the remaining three methylene groups. In the ¹H NMR spectrum of this compound, these characteristic signals would be absent or have dramatically reduced intensity. This absence of signals is conclusive evidence that the hydrogen atoms at these positions have been successfully replaced by deuterium.

²H NMR Spectroscopy : A complementary technique is ²H (deuterium) NMR, which directly detects the deuterium nuclei. This analysis would show signals corresponding to the chemical environments of the deuterium atoms on the pentyloxy chain, providing further direct confirmation of their successful incorporation and location.

Isotopic Purity and Chemical Stability Assessment of this compound

The utility of this compound as an internal standard is fundamentally dependent on its high isotopic purity and predictable chemical stability. These parameters ensure accurate and reproducible quantification in analytical assays.

Isotopic Purity Evaluation:

The isotopic purity of this compound is a critical parameter, indicating the percentage of the compound that is fully deuterated at the eleven specified positions, as well as the distribution of other isotopic variants (e.g., d10, d9). This is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

In mass spectrometric analysis, the mass-to-charge ratio (m/z) of the molecular ion of this compound is compared to that of the unlabeled Anidulafungin. For instance, in one liquid chromatography-tandem mass spectrometric (LC-MS/MS) method, the transition ions monitored were m/z 1138.6 → 898.5 for Anidulafungin and m/z 1149.6 → 909.7 for the deuterated internal standard, confirming the mass shift due to the eleven deuterium atoms.

While specific data on the isotopic enrichment of commercially available this compound is not extensively published in peer-reviewed literature, it is a critical quality control parameter for manufacturers. The general expectation for a reliable internal standard is an isotopic purity of 98% or higher for the desired labeled species.

Interactive Data Table: Mass Spectrometric Parameters

CompoundParent Ion (m/z)Product Ion (m/z)
Anidulafungin1138.6898.5
This compound1149.6909.7

Chemical Stability Assessment:

The chemical stability of this compound is expected to be comparable to that of its non-labeled counterpart, Anidulafungin. However, it is essential to consider that the substitution of hydrogen with deuterium can sometimes lead to minor differences in physicochemical properties due to the kinetic isotope effect.

Studies on the unlabeled Anidulafungin have shown that it undergoes slow chemical degradation at physiological temperature and pH to form an inactive ring-opened peptide. The in vitro degradation half-life under these conditions is approximately 24 hours. This degradation pathway is a key consideration in the handling and storage of both the parent drug and its deuterated analog.

Interactive Data Table: Stability of Anidulafungin (Unlabeled) in Different Solutions

SolutionTemperatureDurationConcentration Change
1.36% Glucose PDF4°C336 hours≤ 10%
1.36% Glucose PDF25°C336 hours≤ 10%
7.5% Icodextrin PDF4°C336 hours≤ 10%
7.5% Icodextrin PDF25°C336 hours≤ 10%
0.9% Sodium Chloride36°C336 hours~20% decrease

PDF: Peritoneal Dialysis Fluid

It is important to note that the stability of deuterated compounds can sometimes be affected by the position of the deuterium atoms, particularly if they are located at sites prone to chemical exchange. However, in well-designed deuterated standards, the labels are placed on chemically stable positions to avoid such issues.

Advanced Analytical Methodologies for Anidulafungin D11 Quantification and Profiling

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Anidulafungin-d11

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying analytes in complex biological matrices. chromforum.orgtechnologynetworks.com The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of developing reliable and reproducible LC-MS/MS assays for anidulafungin (B1665494). chromforum.orgwuxiapptec.com

Role of this compound as an Internal Standard in Quantitative Assays

This compound, a labeled form of anidulafungin, serves as an ideal internal standard (IS) in quantitative bioanalysis. The primary function of an internal standard is to correct for variations in sample preparation and analytical analysis, thereby ensuring the accuracy and precision of the results. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard because they share nearly identical chemical and physical properties with the unlabeled analyte. wuxiapptec.comnih.gov

Key advantages of using this compound as an internal standard include:

Co-elution: It co-elutes with the unlabeled anidulafungin, meaning they pass through the chromatography column at virtually the same time. texilajournal.com This ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement from matrix components. chromforum.orgtexilajournal.com

Compensation for Matrix Effects: By mimicking the behavior of the analyte during ionization, this compound effectively compensates for matrix effects, which are a common source of variability in LC-MS/MS assays. nih.govtexilajournal.com

Correction for Experimental Variability: It accounts for potential analyte loss during sample extraction, handling, and injection, as well as for fluctuations in instrument response. wuxiapptec.com

The use of deuterated standards like this compound helps to overcome challenges related to accuracy and precision that can arise with other types of internal standards. texilajournal.com For a SIL-IS to be effective, it is recommended to have a mass difference of 4–5 Da from the analyte to minimize mass spectrometric cross-talk. wuxiapptec.com

Method Specificity and Sensitivity for Labeled and Unlabeled Analytes

Method specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of this compound, this means the LC-MS/MS method must be able to distinguish between the deuterated standard and the unlabeled anidulafungin, as well as any potential interfering substances from the biological matrix. europa.eu The high selectivity of LC-MS/MS, particularly with selected reaction monitoring (SRM), allows for the specific detection of precursor-to-product ion transitions unique to each compound. nih.govresearchgate.net

Sensitivity, defined by the lower limit of quantification (LLOQ), is another critical parameter. The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov LC-MS/MS methods developed for anidulafungin have demonstrated high sensitivity, with LLOQs reported in the range of 0.01 to 0.1 μg/ml. nih.govnih.gov The sensitivity of these methods is crucial for applications such as therapeutic drug monitoring, where concentrations can be low.

Table 1: LC-MS/MS Method Parameters for Antifungal Drug Analysis

ParameterDescriptionTypical Values/Ranges for AnidulafunginReferences
Linearity (r²)Correlation coefficient indicating the linearity of the calibration curve.> 0.995 nih.govthermofisher.com
Lower Limit of Quantification (LLOQ)The lowest concentration that can be quantified with acceptable accuracy and precision.0.01 - 0.1 µg/ml nih.govnih.gov
Intra-assay Precision (%CV)Precision within a single analytical run.1.2% to 11.1% nih.gov
Inter-assay Precision (%CV)Precision between different analytical runs.1.2% to 8.9% nih.gov
Accuracy (% Bias)The closeness of the measured value to the nominal concentration.-9.9% to +8.8% nih.govnih.gov

Matrix Effects and Calibration Curve Optimization

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. nih.goveuropa.eu These effects can lead to either ion suppression or enhancement, affecting the accuracy of quantification. texilajournal.com The use of a SIL-IS like this compound is the preferred way to compensate for these effects, as it is assumed to be affected in the same way as the analyte. nih.gov However, it's important to note that even deuterated standards may not always perfectly correct for matrix effects, especially if there are slight retention time differences. myadlm.org

Calibration curves are essential for quantifying the analyte. They are constructed by plotting the response ratio (analyte peak area / IS peak area) against the analyte concentration. annlabmed.org Optimization of the calibration curve involves selecting an appropriate regression model (e.g., linear or quadratic) and weighting factor (e.g., 1/x or 1/x²) to ensure the best fit for the data. annlabmed.orgresearchgate.net For anidulafungin, linear regression with a weighting factor is commonly used. nih.gov It's also crucial to use a matrix that closely matches the study samples (matrix-matched calibrators) to minimize variability. annlabmed.org

Application of Ultra-Performance Liquid Chromatography (UPLC) in Conjunction with Mass Spectrometry for this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of traditional HPLC that utilizes smaller particle size columns (<2 μm) to achieve higher resolution, faster analysis times, and increased sensitivity. lcms.cz When coupled with mass spectrometry (UPLC-MS/MS), it provides a highly powerful tool for bioanalysis.

The use of UPLC-MS/MS for the analysis of anidulafungin and its deuterated standard offers several advantages:

Improved Chromatographic Resolution: The higher efficiency of UPLC columns allows for better separation of the analyte from matrix components and potential degradation products, which is crucial for accurate quantification. lcms.cz

Faster Run Times: UPLC methods can significantly reduce the analysis time per sample, increasing throughput. lcms.cz For instance, a multiplex UPLC-MS/MS method was developed for the simultaneous quantification of several antifungal drugs, including anidulafungin, with a short run time. nih.gov

Enhanced Sensitivity: The sharper and narrower peaks produced by UPLC lead to a better signal-to-noise ratio, thereby improving the sensitivity of the assay. lcms.cz

A study utilizing a Shimadzu Nexera series UHPLC system coupled to an 8060 triple quadrupole mass spectrometer demonstrated the successful use of deuterated analogues as internal standards for the accurate and reproducible analysis of various compounds in complex matrices. lcms.cz

Isotope Dilution Mass Spectrometry Techniques

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements. It involves adding a known amount of an isotopically enriched standard (like this compound) to a sample. The concentration of the native analyte is then determined by measuring the ratio of the native analyte to the isotopic standard using a mass spectrometer.

A key study developed and validated an isotope-dilution liquid chromatography-high resolution mass spectrometry (LC-HRMS) method for the quantification of 11 systemic antimycotics, including anidulafungin. nih.govuni-muenchen.de This method demonstrated excellent selectivity and a good linear relationship between peak area responses and drug concentrations (R² > 0.995). nih.gov The inaccuracy and imprecision were consistently below ±12.6% and ±8.1%, respectively, highlighting the robustness of the IDMS approach. nih.gov

Chromatographic Separation of Anidulafungin and its Degradation Products using Labeled Standards

Anidulafungin can undergo degradation, particularly through the opening of its cyclic peptide ring, to form degradation products. nih.gov One such degradant is an open-ring form, which has been identified as an isobaric interference in the quantification of anidulafungin. nih.gov This means the degradation product has the same mass as the parent drug and can interfere with the analysis if not chromatographically separated.

The use of labeled standards like this compound is instrumental in developing methods that can effectively separate and quantify both the parent drug and its degradation products. A study highlighted the necessity of achieving baseline chromatographic separation of anidulafungin from its open-ring degradant to ensure accurate quantification in clinical samples. nih.gov The initial analytical method (M1) was found to overestimate anidulafungin concentrations due to this co-eluting interference. A redeveloped method (M2) with modified chromatography successfully resolved this issue, demonstrating the importance of method validation and the utility of labeled standards in identifying and mitigating such analytical challenges. nih.gov

Mechanistic and Biochemical Investigations Utilizing Anidulafungin D11

Elucidation of Non-Metabolic Degradation Pathways of Anidulafungin-d11

A unique characteristic of Anidulafungin (B1665494), and by extension this compound, is that its clearance from the body is not dependent on enzymatic metabolism by the hepatic cytochrome P450 system. drugbank.compfizermedicalinformation.comfda.govfda.goveuropa.eu Instead, it undergoes slow, spontaneous chemical degradation at physiological temperature and pH. drugbank.compfizermedicalinformation.comeuropa.euwikipedia.orgeuropa.eu This non-enzymatic pathway simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions. openaccessjournals.comnih.gov The use of this compound is instrumental in differentiating this chemical degradation from any potential minor metabolic pathways and in precisely quantifying the parent compound and its degradants in mass spectrometry-based studies.

The primary degradation pathway for this compound involves the chemical hydrolysis of its cyclic peptide structure. wikipedia.orgresearchgate.net This process results in the formation of a principal, deuterium-labeled, ring-opened peptide. drugbank.compfizermedicalinformation.comfda.goveuropa.euasm.org Crucially, this primary degradation product is pharmacologically inactive and lacks any antifungal activity. drugbank.comasm.orgnih.govnih.gov

In vivo, this initial ring-opened degradant is subject to further breakdown into smaller peptidic fragments by non-specific peptidases. openaccessjournals.comoup.com Mass balance studies, which are often facilitated by the use of labeled compounds like this compound, have shown that these degradation products are the predominant forms eliminated from the body, primarily in the feces via biliary excretion. pfizermedicalinformation.comopenaccessjournals.comnih.gov Less than 10% of the drug is eliminated in its intact form. pfizermedicalinformation.comnih.gov

The chemical degradation of this compound is highly dependent on environmental conditions, specifically pH and temperature. Studies conducted under physiological conditions (37°C and pH 7.4) have determined the in vitro degradation half-life of the compound to be approximately 24 hours. pfizermedicalinformation.comfda.govfda.goveuropa.eueuropa.eu This slow, predictable degradation is a key feature of the molecule.

Research has shown that the degradation rate in buffer and human plasma is similar, underscoring the chemical nature of the instability. asm.orgnih.gov The rate of disappearance of the parent compound is generally independent of its concentration. asm.org The following table, based on published degradation profiles, illustrates the typical progression of Anidulafungin degradation under physiological conditions. nih.gov

Time (hours)Anidulafungin Remaining (%)Primary Degradant Concentration (relative peak area)
0100%0
24~50%Increases
48~25%Peaks and begins to decline
72~12.5%Declining
96&lt;5%Low

Insights into Beta-1,3-D-Glucan Synthase Inhibition Mechanisms with Labeled Compound

This compound exerts its antifungal effect through the targeted inhibition of beta-1,3-D-glucan synthase. wikipedia.orgnih.govnih.gov This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. nih.govresearchgate.netnih.govopenaccessjournals.com Since this enzyme is absent in mammalian cells, it represents a highly selective target, leading to a favorable safety profile. drugbank.comwikipedia.orgnih.gov The inhibition is non-competitive, indicating that Anidulafungin binds to a site on the enzyme distinct from the substrate-binding site. openaccessjournals.comasm.orgoup.com This action disrupts cell wall construction, leading to osmotic instability and, ultimately, fungal cell death. drugbank.comnih.gov

The use of labeled compounds like this compound is pivotal for conducting precise binding affinity and kinetics studies. The isotopic label allows for sensitive detection and quantification in competitive binding assays, helping to determine parameters such as the inhibitor concentration that causes 50% inhibition (IC50). Studies with labeled Anidulafungin analogues have demonstrated high and specific binding to fungal cells. sci-hub.ru For instance, experiments using radiolabeled Anidulafungin showed significant accumulation in Candida albicans and Aspergillus fumigatus, which could be blocked by competition with an excess of the unlabeled drug, confirming target-specific binding. sci-hub.ru

The following table summarizes findings from a binding study using a labeled Anidulafungin analogue (99mTc-Anidulafungin), illustrating the specific affinity for fungal species compared to bacteria. sci-hub.ru this compound would be employed in similar assays using mass spectrometry for detection.

MicroorganismConditionRelative Binding (%)
Candida albicansAliveHigh (~25%)
Candida albicansHeat-KilledLow (&lt;1.5%)
Aspergillus fumigatusAliveModerate (~10%)
Aspergillus fumigatusHeat-KilledLow (&lt;1.5%)
Staphylococcus aureusAliveNegligible (&lt;1.5%)
Staphylococcus aureusHeat-KilledNegligible (&lt;1.5%)

The interaction between this compound and beta-1,3-D-glucan synthase results in a stable enzyme-inhibitor complex. The enzyme itself is a complex structure located in the fungal plasma membrane, with its catalytic activity attributed to the Fks subunits (e.g., Fks1, Fks2). nih.govnih.govcsic.es Anidulafungin binds non-competitively to this Fks subunit. asm.org This mode of inhibition means that the drug does not compete with the enzyme's natural substrate (UDP-glucose), but rather binds to an allosteric site, changing the enzyme's conformation and rendering it inactive. openaccessjournals.comoup.com Mutations in the FKS genes are a known mechanism of resistance, as they can alter the binding site and reduce the affinity of echinocandin drugs like Anidulafungin. nih.govplos.org The use of this compound in advanced structural biology and biochemical assays can help to more precisely map the binding site and understand the conformational changes that lead to enzyme inhibition.

Studies on Fungal Cell Wall Biogenesis and Disruption using this compound as a Tracer

This compound is an ideal tracer for investigating the dynamics of fungal cell wall biogenesis and the real-time effects of its disruption. Because it directly targets a key process in cell wall construction, its presence and effects can be precisely monitored. In filamentous fungi like Aspergillus, cell wall synthesis is most active at the growing hyphal tips. mdpi.com

By using this compound, researchers can conduct experiments to:

Localize the Inhibitor: Using techniques like nanostructure-initiator mass spectrometry (NIMS), the deuterated compound can be visualized, confirming its accumulation at sites of active cell wall synthesis.

Quantify Inhibition: The rate of incorporation of other essential cell wall components, such as chitin (B13524), can be measured in the presence of the labeled drug. This helps to understand compensatory mechanisms that fungi may activate in response to cell wall stress. plos.org

Observe Morphological Changes: The direct correlation between the localized concentration of this compound and the resulting morphological aberrations (e.g., swelling, lysis at hyphal tips) can be studied, providing a clear picture of the drug's fungicidal or fungistatic effects on a cellular level. openaccessjournals.com

These tracer studies provide invaluable data on the specific sequence of events that occur from the moment the drug engages its target to the eventual loss of fungal cell integrity. europa.eu

Investigating Isotopic Effects on Biochemical Reaction Kinetics and Pathways

The use of isotopically labeled compounds is a cornerstone of mechanistic biochemistry, providing profound insights into the intricate steps of chemical and enzymatic reactions. libretexts.orgnih.gov The kinetic isotope effect (KIE) is a powerful tool in this regard, defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org The magnitude of the KIE can provide evidence for bond-breaking or bond-forming events at or near the labeled position in the rate-determining step of a reaction. nih.gov this compound, a deuterated analog of the antifungal agent Anidulafungin, represents a key reagent for such investigations, particularly for elucidating the nuances of its unique degradation pathway.

A hypothetical study investigating the KIE on the degradation of Anidulafungin would involve comparing the degradation rates of unlabeled Anidulafungin and this compound under controlled physiological conditions (e.g., in a buffer at pH 7.4 and 37°C). The "d11" designation indicates that eleven hydrogen atoms in the molecule have been replaced by deuterium (B1214612). The specific locations of these deuterium atoms are critical, as a primary KIE is expected if a carbon-deuterium bond is broken during the rate-limiting step.

Hypothetical Research Findings:

In a theoretical study, the degradation of both Anidulafungin and this compound would be monitored over time, measuring the concentration of the remaining parent compound. The rate constants for the degradation of the light (kH) and heavy (kD) isotopes would be determined.

The kinetic isotope effect would then be calculated as the ratio of these rate constants (KIE = kH/kD). A KIE value significantly greater than 1 (a "normal" KIE) would suggest that a C-H bond at one of the deuterated positions is being broken in the rate-determining step of the degradation pathway. libretexts.org Conversely, a KIE close to 1 would imply that the cleavage of these C-H bonds is not involved in the slowest step of the reaction.

The following interactive table illustrates hypothetical data from such an experiment.

CompoundInitial Concentration (µg/mL)Concentration at 24h (µg/mL)First-Order Degradation Rate Constant (k, h⁻¹)
Anidulafungin10050.50.0285
This compound10065.20.0178

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, the kinetic isotope effect can be calculated:

KIE = kH / kD = 0.0285 h⁻¹ / 0.0178 h⁻¹ ≈ 1.60

A KIE of 1.60 would be a significant finding. It would strongly suggest that a C-H bond at a deuterated position is indeed broken during the rate-limiting step of Anidulafungin's chemical degradation. This would allow researchers to focus on specific parts of the molecule and propose more detailed chemical mechanisms for its inactivation. For instance, if the deuterium labels are on the pentyloxy side chain, this result would point towards a mechanism involving the cleavage of a C-H bond in that part of the molecule as being crucial for the degradation cascade.

Further detailed analysis could involve synthesizing different deuterated versions of Anidulafungin to pinpoint the exact location of the bond cleavage that governs the degradation rate. The table below outlines potential KIE values from a hypothetical expanded study and their mechanistic interpretations.

Deuterated MoietyHypothetical KIE (kH/kD)Mechanistic Interpretation
Pentyloxy Chain1.55Cleavage of a C-H bond in the pentyloxy tail is part of the rate-determining step.
Terphenyl Core1.02C-H bonds on the terphenyl core are not broken in the rate-determining step.
Peptide Backbone1.05C-H bonds on the peptide backbone are not directly involved in the rate-limiting cleavage.

This table contains hypothetical data for illustrative purposes.

Preclinical Pharmacokinetic and Disposition Studies in Experimental Models Using Anidulafungin D11

Absorption, Distribution, and Elimination Studies in In Vitro Systems and Animal Models (Non-Human)

Preclinical investigations into the absorption, distribution, and elimination of anidulafungin (B1665494) have been extensively supported by the use of labeled versions of the compound. While many foundational studies utilized radiolabeled [¹⁴C]-anidulafungin, the principles and methodologies are directly applicable to and often complemented by studies using deuterated forms like Anidulafungin-d11, especially in bioanalytical quantification.

In preclinical animal models, determining the systemic exposure (often measured as the Area Under the Curve, or AUC) and clearance rate is critical. This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use allows for the correction of variability during sample preparation and analysis, ensuring highly accurate and precise measurement of the unlabeled drug in plasma and tissue samples.

Studies in rats have characterized the fundamental pharmacokinetic profile of anidulafungin. Following intravenous administration, the clearance of anidulafungin is approximately 1 L/h. europa.eupfizermedicalinformation.com The pharmacokinetics are distinguished by a rapid distribution half-life of about 0.5 to 1 hour and a terminal elimination half-life of 40 to 50 hours, which describes the final phase of the drug's removal from the body. europa.eupfizermedicalinformation.com A predominant elimination half-life of around 24 hours characterizes the majority of the plasma concentration-time profile. europa.eueuropa.eu In neutropenic infected mice, the drug's elimination half-life in serum was observed to be between 14 and 24 hours. nih.gov

The volume of distribution is estimated to be between 30 and 50 liters, which is comparable to the total body fluid volume, indicating its distribution throughout the body. europa.eupfizermedicalinformation.com In rat models, the terminal phase half-lives for drug-derived radioactivity in blood and plasma were 52.1 hours and 52.9 hours, respectively. asm.org

Pharmacokinetic Parameters of Anidulafungin in Animal Models
ParameterValueAnimal ModelSource
Clearance~1 L/hGeneral Preclinical europa.eupfizermedicalinformation.com
Distribution Half-Life0.5–1 hourGeneral Preclinical pfizermedicalinformation.com
Predominant Elimination Half-Life~24 hoursGeneral Preclinical europa.eueuropa.eu
Terminal Elimination Half-Life40–50 hoursGeneral Preclinical europa.eupfizermedicalinformation.com
Serum Elimination Half-Life14–24 hoursNeutropenic Mice nih.gov
Volume of Distribution30–50 LGeneral Preclinical europa.eupfizermedicalinformation.com

Understanding where a drug distributes in the body is key to predicting its efficacy and potential toxicity. Studies utilizing labeled anidulafungin, primarily [¹⁴C]-anidulafungin, have provided detailed insights into its tissue disposition in rat models. These studies show that anidulafungin rapidly and extensively distributes into tissues, particularly those most susceptible to invasive fungal infections. nih.govresearchgate.netasm.org

In rats, peak concentrations in tissues were reached within 30 minutes of administration. nih.govresearchgate.net Notably, exposure to anidulafungin in the liver, lung, kidney, and spleen was approximately 9- to 12-fold higher than in plasma, based on the ratio of AUC values. nih.govresearchgate.netasm.org The drug also appears to persist longer in these key tissues than it does in plasma. nih.govresearchgate.net In contrast, tissue-to-plasma ratios for skin and muscle were less than one. asm.org

Further studies in neonatal rats also demonstrated tissue distribution. In this model, heart-to-plasma concentration ratios were between 1.3 and 1.8. researchgate.netnih.gov Brain concentrations were initially low, with a brain-to-plasma ratio of about 0.23 after a single dose, but this increased to approximately 0.71 after five days of dosing. researchgate.netnih.goveuropa.eu Bone concentrations were observed to be similar to plasma concentrations. researchgate.netnih.gov

Tissue-to-Plasma AUC Ratios of Anidulafungin in Adult Rats
TissueRatio (Tissue AUC / Plasma AUC)Source
Liver~9-12 nih.govresearchgate.netasm.org
Lung~9-12 nih.govresearchgate.netasm.org
Kidney~9-12 nih.govresearchgate.netasm.org
Spleen~9-12 nih.govresearchgate.netasm.org
Skin<1 asm.org
Muscle<1 asm.org

Elucidation of Biotransformation Pathways in Animal Models

This compound is crucial for metabolic studies. The stability of the carbon-deuterium bond allows researchers to track the molecular backbone of the drug as it undergoes transformation in the body. mdpi.comnih.gov This helps distinguish drug-derived metabolites from endogenous molecules, providing a clear picture of the biotransformation process. mdpi.comisotope.comresearchgate.net

Unlike many drugs, anidulafungin does not undergo significant hepatic metabolism via cytochrome P450 enzymes. europa.eunih.govnih.gov Instead, its primary clearance mechanism is a slow, non-enzymatic chemical degradation that occurs at physiological temperature and pH. europa.eunih.govnih.govopenaccessjournals.com This process involves the hydrolysis of the cyclic peptide core to form a ring-opened product, which lacks antifungal activity. europa.eunih.govnih.govoup.com This primary degradant is then further broken down into smaller peptide fragments. europa.euopenaccessjournals.com

The use of a deuterium (B1214612) label is instrumental in following the fate of anidulafungin in vivo. By analyzing samples from animal models using mass spectrometry, researchers can identify molecules that contain the deuterium tag. This confirms that they originated from the administered drug. This methodology is essential for mapping the degradation pathway, which begins with the initial ring-opening and proceeds to subsequent peptide degradants. nih.govopenaccessjournals.com The primary degradation product has been shown to be devoid of antifungal activity. nih.govnih.gov The in vitro degradation half-life of anidulafungin under physiological conditions is about 24 hours. europa.eu

Mass balance studies, often conducted with radiolabeled compounds but verifiable with stable isotope methods, are used to determine the routes and extent of drug excretion. For anidulafungin, these studies show that renal clearance is negligible, with less than 1% of an administered dose being excreted in the urine. europa.eu The primary route of elimination for anidulafungin and its degradation products is through the feces, which occurs mainly via biliary excretion. nih.govnih.govopenaccessjournals.com In a study with radiolabeled anidulafungin in rats, about 70% of the administered radioactive dose was recovered in the feces. nih.gov These studies confirm that the drug and its derivatives are cleared primarily through hepatobiliary pathways into the gastrointestinal tract. nih.govopenaccessjournals.com

Pharmacodynamic Studies in Preclinical Infection Models (Non-Human) Utilizing this compound for Mechanistic Insights

Pharmacodynamic (PD) studies link drug exposure (pharmacokinetics) to its therapeutic effect. In preclinical infection models, this compound can be used to accurately measure drug concentrations in serum and at the site of infection (e.g., the kidney), which are then correlated with antifungal activity, such as the reduction in fungal burden. nih.gov

In neutropenic murine models of disseminated candidiasis, anidulafungin has demonstrated potent in vivo efficacy against various Candida species, including C. albicans, C. glabrata, and C. tropicalis. europa.eunih.goveuropa.eu The relationship between drug exposure and efficacy has been explored, with studies suggesting that both the peak concentration to MIC ratio (Cmax/MIC) and the area under the curve to MIC ratio (AUC/MIC) are strong predictors of treatment success. nih.gov Treatment with anidulafungin has been shown to reduce the organ burden of Candida spp. and prolong survival in mouse and rabbit models. europa.eueuropa.eu Furthermore, single-dose studies in mice demonstrated a prolonged post-antifungal effect, where organism regrowth was suppressed long after serum drug levels had fallen below the MIC. nih.gov

Role of Anidulafungin D11 As a Research Reference Standard

Application in Method Development and Validation for Analytical Research

Anidulafungin-d11 is instrumental in the development and validation of analytical methods, particularly those employing High-Performance Liquid Chromatography (HPLC) and mass spectrometry. axios-research.comrasayanjournal.co.in These methods are essential for the quantitative determination of Anidulafungin (B1665494) in various matrices.

In a typical application, a known amount of this compound is added to a sample containing an unknown quantity of Anidulafungin. Because of their similar chemical properties, both compounds behave almost identically during sample preparation and analysis. However, their mass difference allows a mass spectrometer to detect them as separate entities. By comparing the signal intensity of Anidulafungin to that of the known amount of this compound, researchers can accurately quantify the concentration of the drug in the sample.

Research has focused on developing robust HPLC methods for Anidulafungin and its related compounds. rasayanjournal.co.in For instance, one study detailed an RP-HPLC method using a C18 column and a mobile phase of trifluoroacetic acid buffer and acetonitrile (B52724) for assay determination. rasayanjournal.co.in For separating related compounds, a different gradient method with a phosphate (B84403) buffer and acetonitrile was developed. rasayanjournal.co.in The validation of such methods, according to ICH guidelines, ensures linearity, accuracy, and precision, for which a stable internal standard like this compound is critical. rasayanjournal.co.in

Table 1: HPLC Method Parameters for Anidulafungin Analysis

Parameter Assay Method Related Compounds Method
Column Zodiac C18 (150x4.6) mm, 3.0µm Zodiac C18 (150x4.6) mm, 3µm
Mobile Phase Trifluoroacetic acid buffer: Acetonitrile (52:48 v/v) Mobile Phase A: Phosphate bufferMobile Phase B: Acetonitrile
Flow Rate 1.5 ml/min 0.8 ml/min
Wavelength 300nm 220nm
Column Temperature 25°C 45°C
Injection Volume 10 µL 50 µL

Data derived from a study on the development and validation of an RP-HPLC method for Anidulafungin. rasayanjournal.co.in

Quality Control and Traceability in Chemical Synthesis and Research

In the synthesis and manufacturing of Anidulafungin, quality control is paramount to ensure the final product's purity and potency. axios-research.com this compound serves as a reference standard for quality control applications during the synthesis and formulation stages of drug development. axios-research.com It allows for the accurate identification and quantification of the active pharmaceutical ingredient (API) and any potential impurities.

Traceability to pharmacopeial standards (like USP or EP) is a regulatory requirement in pharmaceutical manufacturing. axios-research.com this compound, as a well-characterized reference material, provides this traceability, ensuring that the analytical results are accurate and comparable to established standards. axios-research.com This is crucial for lot release testing and for ensuring the consistency of the drug product over time.

The use of a deuterated standard helps in minimizing the matrix effects in complex biological samples, leading to more reliable and reproducible results in pharmacokinetic and metabolism studies.

Inter-Laboratory Standardization of Anidulafungin Research Methodologies

To ensure that research findings on Anidulafungin are comparable and reproducible across different laboratories, standardized analytical methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for such standardization. nih.govasm.org The use of a common reference standard like this compound is a cornerstone of inter-laboratory standardization.

By providing a consistent benchmark, this compound helps to harmonize the results obtained from different analytical instruments and by different operators. This is particularly important in multicenter clinical trials or collaborative research projects where data from various sites need to be pooled and compared. The availability of a reliable, high-purity reference standard ensures that any observed variations in results are due to the samples themselves and not to discrepancies in analytical procedures.

For instance, in antifungal susceptibility testing, standardized methods are crucial for determining the minimum inhibitory concentrations (MICs) of drugs like Anidulafungin against various fungal isolates. nih.gov While specific CLSI methods for echinocandins were still under discussion in some studies, the principle of using reference materials to ensure consistency is well-established. nih.gov The use of this compound can contribute to the robustness and reliability of these testing methods, ultimately leading to more consistent clinical interpretations of susceptibility data.

Table 2: Compound Names Mentioned in the Article

Compound Name
Anidulafungin
This compound
Acetonitrile
Trifluoroacetic acid
Dasatinib
Fluconazole
Voriconazole
Itraconazole
Posaconazole
Amphotericin B
Caspofungin
Micafungin
Rezafungin
Eugenol

Future Directions and Emerging Research Avenues for Anidulafungin D11

Potential for Advanced Imaging Techniques with Isotopic Labeling

The presence of a deuterium (B1214612) label in Anidulafungin-d11 provides a unique spectroscopic and mass-based signature that can be exploited by advanced imaging techniques to visualize the drug's distribution at unprecedented resolutions. This allows researchers to move beyond bulk measurements and understand the spatial dynamics of drug-pathogen interactions within complex biological environments like biofilms and host tissues.

Key imaging modalities that could leverage this compound include:

Mass Spectrometry Imaging (MSI): Techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) can detect the specific mass shift introduced by the deuterium atoms. nih.gov This would enable the high-resolution mapping of this compound distribution within fungal cells, revealing its accumulation in specific organelles or at its site of action in the cell wall. nih.gov This approach offers a label-free way to track the parent drug and its potential metabolites simultaneously. clearsynth.com

Raman Microspectroscopy: The carbon-deuterium (C-D) bond has a characteristic vibration that appears in a region of the Raman spectrum that is typically "silent" for biological molecules. nih.govacs.org This creates a high-contrast signal for imaging. By using Raman microscopy, researchers could visualize the penetration and localization of this compound in real-time and within living cells or biofilms without the need for fluorescent labels, which can sometimes alter molecular function. nih.gov

These imaging techniques could provide critical insights into how the drug penetrates dense fungal structures and interacts with individual fungal cells, potentially explaining mechanisms of tolerance and resistance in biofilms.

Imaging TechniquePrinciple of DetectionPotential Application for this compoundKey Advantage
Mass Spectrometry Imaging (MSI)Detection of mass-to-charge ratio; the D-label creates a specific mass shift.Mapping drug and metabolite distribution in fungal biofilms and infected tissue sections.High molecular specificity and ability to detect multiple molecules simultaneously.
Raman MicrospectroscopyDetection of the unique C-D bond vibration in a cell's "silent region". nih.govacs.orgReal-time visualization of drug uptake and localization in living fungal cells. nih.govNon-invasive, label-free (no fluorescent tags needed), and suitable for live-cell imaging.
Deuterium Metabolic Imaging (DMI) via MRSMagnetic Resonance Spectroscopy (MRS) detection of deuterium signals. researchgate.netTracking the metabolic fate of the drug at a broader, whole-system or organ level.Non-invasive technique for in vivo studies. researchgate.net

Integration into Multi-Omics Research for Systems-Level Understanding

The complexity of fungal response to antifungal agents necessitates a holistic, systems-level approach. Multi-omics strategies, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the cellular perturbations caused by a drug. nih.govasm.orgosti.gov this compound is an ideal tool for enhancing the precision and depth of these studies, particularly in proteomics and metabolomics.

By using this compound, researchers can:

Trace Metabolic Fate: The deuterium label allows for the unambiguous tracking of the drug as it is processed by the fungal cell, distinguishing it from endogenous molecules. This aids in identifying drug-specific metabolic pathways and degradation products.

Improve Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have revolutionized quantitative proteomics by using heavy isotopes to compare protein abundance between different states. wikipedia.orgnih.govnih.gov While SILAC labels the entire proteome, using a deuterated drug like this compound allows for a more targeted "pulse-chase" style experiment. Researchers can precisely measure changes in the proteome and metabolome that are a direct consequence of the drug's presence and action, helping to deconvolute the specific mechanism of action from the cell's general stress response. nih.govasm.org

Integrating data from this compound studies into a multi-omics framework would provide a clearer picture of its impact on the fungal cell wall synthesis pathway, compensatory stress responses, and potential off-target effects, ultimately revealing novel resistance mechanisms. nih.govasm.org

Omics LevelResearch QuestionRole of this compound
MetabolomicsWhat is the metabolic fate of Anidulafungin (B1665494) inside the fungal cell?Serves as a stable isotope tracer to identify drug-specific metabolites via mass spectrometry.
ProteomicsWhich proteins change in abundance in direct response to Anidulafungin treatment?Allows for precise correlation of drug presence with changes in protein expression, distinguishing specific responses from general stress.
Systems BiologyHow do changes in the proteome and metabolome connect to create the overall cellular response?Provides high-quality, unambiguous data points to build more accurate and predictive network models of drug action and resistance.

Novel Synthetic Routes for Deuterium Labeling of Complex Molecules

Anidulafungin is a large, complex lipopeptide that is produced via a semi-synthetic process starting from the natural product Echinocandin B. wikipedia.org The creation of this compound, with eleven deuterium atoms, requires sophisticated and highly specific chemical synthesis strategies. While the exact proprietary methods for its synthesis are not detailed in the public domain, future research in this area will focus on developing more efficient, scalable, and regioselective deuteration methods for such complex molecules.

Emerging research avenues in this field include:

Late-Stage Functionalization: Developing new catalytic methods that can selectively replace specific C-H bonds with C-D bonds on a fully or partially formed Anidulafungin molecule. This is challenging due to the many similar C-H bonds in the molecule but offers the most efficient route.

Deuterated Building Blocks: Synthesizing deuterated versions of the amino acid precursors or the terphenyl side chain that are used in the semi-synthetic pathway. medkoo.com This approach provides greater control over the precise location of the deuterium labels.

Advanced H/D Exchange Catalysis: Exploring novel transition-metal catalysts that can facilitate hydrogen-deuterium exchange with high selectivity under mild conditions, preserving the delicate stereochemistry and functional groups of the molecule. acs.org

The advancement of these synthetic methodologies is crucial not only for producing this compound but also for creating a wider array of isotopically labeled complex natural products for biomedical research. acs.org

Synthetic StrategyDescriptionKey Challenge
Late-Stage C-H DeuterationIntroduction of deuterium atoms onto a late-stage intermediate or the final molecule.Achieving high regioselectivity among numerous similar C-H bonds.
Synthesis with Deuterated PrecursorsBuilding the molecule from smaller, pre-deuterated chemical blocks.Requires potentially lengthy synthesis of the labeled building blocks.
Catalytic H/D ExchangeUsing a catalyst and a deuterium source (e.g., D₂O) to swap hydrogen for deuterium.Finding catalysts that are selective and do not degrade the complex molecule.

Computational and Modeling Studies Leveraging Isotopic Data

Computational modeling is an indispensable tool for understanding drug pharmacokinetics (PK) and pharmacodynamics (PD). nih.govresearchgate.net Isotopic data derived from studies with this compound can provide exceptionally precise data to build, refine, and validate these models.

Future research in this area will likely focus on:

Enhanced PK/PD Modeling: Anidulafungin undergoes slow chemical degradation at physiological pH. wikipedia.orgdrugbank.com The use of this compound can help precisely quantify the rate of this degradation and its distribution in various tissues, leading to more accurate multi-compartment PK models. nih.govresearchgate.net This data is crucial for optimizing dosing strategies in different patient populations. researchgate.net

Investigating the Kinetic Isotope Effect (KIE): The KIE is a phenomenon where replacing an atom with a heavier isotope can change the rate of a chemical reaction. wikipedia.orgnih.gov By comparing the degradation rates and enzyme inhibition kinetics of Anidulafungin versus this compound, researchers can determine if C-H bond cleavage is a rate-limiting step in its metabolism or its interaction with the target enzyme, β-1,3-D-glucan synthase. nih.govtandfonline.comnih.gov This information provides deep mechanistic insight that can be used to refine molecular dynamics simulations of the drug-enzyme interaction. acs.orgacs.org

Leveraging the high-quality quantitative data from this compound will bridge the gap between theoretical models and in vivo reality, accelerating our understanding of how echinocandins work and how to best use them. asm.org

Modeling ApplicationContribution from Isotopic DataPotential Outcome
Pharmacokinetic (PK) ModelingProvides highly accurate measurements of drug absorption, distribution, metabolism, and excretion (ADME). clearsynth.comMore reliable predictions of drug concentrations in different body compartments over time. nih.gov
Pharmacodynamic (PD) ModelingAllows for precise correlation between drug concentration at the target site and the resulting antifungal effect. asm.orgImproved understanding of the exposure-response relationship. nih.gov
Mechanistic Modeling (KIE Studies)Elucidates the role of C-H bond cleavage in the drug's mechanism of action and degradation. wikipedia.orgnih.govRefined models of enzyme-drug interactions and prediction of metabolic stability. acs.org

Q & A

Q. What is the mechanism of action of Anidulafungin-d11, and how can researchers validate its target specificity in fungal cell walls?

this compound inhibits 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. To validate target specificity, researchers can:

  • Perform in vitro enzymatic assays using purified β-D-glucan synthase and measure inhibition via spectrophotometric quantification of reduced glucan synthesis .
  • Use genetic knockout models of Candida species to confirm loss of susceptibility in strains lacking the target enzyme .
  • Employ fluorescence microscopy with cell wall-specific dyes (e.g., Calcofluor White) to visualize structural defects post-treatment .

Q. How should dosing regimens for this compound be optimized in preclinical studies to mimic human pharmacokinetics?

  • Use population pharmacokinetic (PK) models based on human data (e.g., clearance rates, volume of distribution) to scale doses in animal models .
  • Conduct serial blood sampling in rodents to calculate area under the curve (AUC) and adjust dosing intervals to match human exposure .
  • Incorporate protein-binding adjustments (e.g., plasma albumin levels) to account for interspecies differences in free drug availability .

Q. What are the key pharmacokinetic parameters of this compound in critically ill patients, and how do they inform therapeutic drug monitoring (TDM)?

  • Key parameters include volume of distribution (Vd) (increased in sepsis due to capillary leakage) and clearance (CL) (affected by hepatic function).
  • TDM protocols should prioritize:
  • Peak/trough plasma level measurements via high-performance liquid chromatography (HPLC) .
  • Adjustments for renal replacement therapy or extracorporeal membrane oxygenation (ECMO), which alter drug elimination .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between this compound and fluconazole across clinical trials?

  • Example contradiction : Anidulafungin showed 75.6% success vs. fluconazole’s 60.2% in invasive candidiasis , but non-albicans species responded variably in dose-ranging studies .
  • Methodological approaches:
  • Stratify efficacy data by Candida species and baseline MIC values to identify subpopulations with divergent responses .
  • Conduct meta-analyses adjusting for confounding variables (e.g., neutropenia, prior antifungal exposure) .
  • Use in vitro biofilm models to assess drug penetration differences in tissue-specific infections .

Q. What experimental designs are recommended to investigate this compound resistance mechanisms in Candida glabrata?

  • Step 1 : Generate resistant mutants via serial passage in sub-inhibitory drug concentrations.
  • Step 2 : Perform whole-genome sequencing to identify mutations in FKS1/FKS2 (genes encoding glucan synthase subunits) .
  • Step 3 : Validate mutations using CRISPR-Cas9 knock-in models and correlate with elevated MIC values .
  • Step 4 : Assess cross-resistance with other echinocandins using checkerboard synergy assays .

Q. How can in vitro-in vivo correlations (IVIVC) be improved for this compound in disseminated candidiasis models?

  • Optimize in vitro assays:
  • Use RPMI-1640 media supplemented with serum to mimic host protein binding .
  • Incorporate hyphal morphogenesis conditions to assess activity against invasive fungal forms .
    • In vivo validation :
  • Compare tissue fungal burden (CFU/g) with plasma PK profiles to establish pharmacodynamic (PD) targets (e.g., AUC/MIC ratios) .
  • Use bioluminescent Candida strains for real-time infection monitoring in murine models .

Methodological Notes

  • Contradictory Data Analysis : Use multivariate regression to isolate variables (e.g., host immunity, fungal burden) impacting clinical outcomes .
  • Resistance Studies : Combine phenotypic assays with genomic tools to map resistance pathways systematically .
  • PK/PD Modeling : Leverage nonlinear mixed-effects modeling (NONMEM) to predict dosing in special populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.